molecular formula C16H25O4- B14216016 3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate CAS No. 543724-30-7

3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate

Cat. No.: B14216016
CAS No.: 543724-30-7
M. Wt: 281.37 g/mol
InChI Key: BKECQXRWIMTVMI-UHFFFAOYSA-M
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Description

3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexene ring with three methyl groups and a carbonate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate typically involves multiple steps. One common method includes the reaction of 3-methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-ol with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
  • (2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dien-1-yl triphenylphosphonium chloride

Uniqueness

Compared to similar compounds, 3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate stands out due to its unique carbonate ester functional group. This feature imparts distinct reactivity and stability, making it suitable for specific applications in synthetic chemistry and industrial processes .

Properties

CAS No.

543724-30-7

Molecular Formula

C16H25O4-

Molecular Weight

281.37 g/mol

IUPAC Name

[3-methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl] carbonate

InChI

InChI=1S/C16H26O4/c1-6-16(5,20-14(18)19)10-12(17)13-11(2)8-7-9-15(13,3)4/h7-8,11,13H,6,9-10H2,1-5H3,(H,18,19)/p-1

InChI Key

BKECQXRWIMTVMI-UHFFFAOYSA-M

Canonical SMILES

CCC(C)(CC(=O)C1C(C=CCC1(C)C)C)OC(=O)[O-]

Origin of Product

United States

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